![molecular formula C20H22N4O2 B12934255 N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide CAS No. 88138-28-7](/img/structure/B12934255.png)
N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is a compound that features an imidazole ring, a phenyl group, and a nicotinamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Pentyl Chain: The pentyl chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pentyl chain is replaced by the imidazole nitrogen.
Coupling with Phenyl Group: The phenyl group is attached via etherification reactions, where the hydroxyl group on the phenyl ring reacts with the pentyl chain.
Introduction of Nicotinamide Moiety: The final step involves coupling the phenyl group with nicotinamide through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, affecting cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is unique due to its combination of an imidazole ring, a phenyl group, and a nicotinamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
88138-28-7 |
|---|---|
Molekularformel |
C20H22N4O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[4-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c25-20(17-5-4-10-21-15-17)23-18-6-8-19(9-7-18)26-14-3-1-2-12-24-13-11-22-16-24/h4-11,13,15-16H,1-3,12,14H2,(H,23,25) |
InChI-Schlüssel |
XECVOKDTPXIXRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



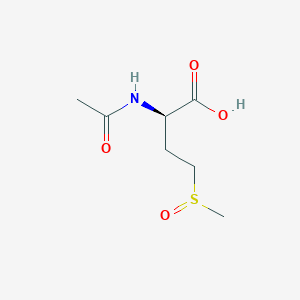
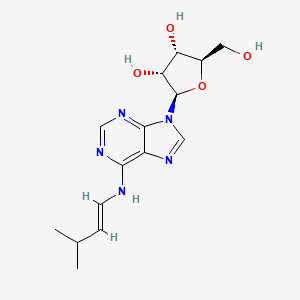
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)


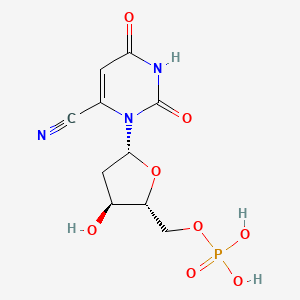
methanol](/img/structure/B12934197.png)


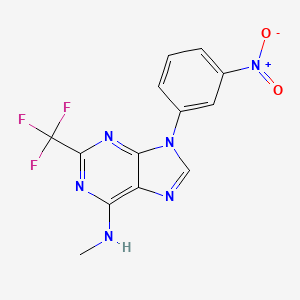
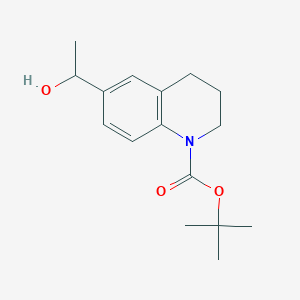
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
